molecular formula C17H25N3O2 B8051516 5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one

5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one

Cat. No.: B8051516
M. Wt: 303.4 g/mol
InChI Key: DEWKCCCLYWROKR-UHFFFAOYSA-N
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Description

5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one is a complex organic compound that belongs to the class of diazacycloundecanes This compound is characterized by its unique structure, which includes an aminoacetyl group, a phenyl group, and a diazacycloundecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazacycloundecanone Ring: This step involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the diazacycloundecanone ring in the presence of a Lewis acid catalyst.

    Addition of the Aminoacetyl Group: The final step involves the addition of the aminoacetyl group through a nucleophilic substitution reaction, where an aminoacetyl chloride reacts with the phenyl-substituted diazacycloundecanone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the diazacycloundecanone ring.

Scientific Research Applications

5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,5-diazacycloundecan-2-one: Lacks the aminoacetyl group, which may result in different reactivity and biological activity.

    5-(2-Aminoacetyl)-1,5-diazacycloundecan-2-one: Lacks the phenyl group, which can affect its chemical properties and applications.

Uniqueness

5-(2-Aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one is unique due to the presence of both the aminoacetyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-aminoacetyl)-4-phenyl-1,5-diazacycloundecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-13-17(22)20-11-7-2-1-6-10-19-16(21)12-15(20)14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWKCCCLYWROKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(CC(=O)NCC1)C2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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